molecular formula C16H13N3O B7471056 4-imidazol-1-yl-N-phenylbenzamide

4-imidazol-1-yl-N-phenylbenzamide

Cat. No. B7471056
M. Wt: 263.29 g/mol
InChI Key: GVHDPEGPHMMDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-imidazol-1-yl-N-phenylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-imidazol-1-yl-N-phenylbenzamide involves the inhibition of the target enzymes. The compound binds to the active site of the enzyme, preventing its activity. This inhibition leads to various downstream effects, depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-imidazol-1-yl-N-phenylbenzamide are dependent on the specific enzyme targeted. Inhibition of HDACs has been shown to lead to cell cycle arrest and apoptosis in cancer cells. Inhibition of CAs has been shown to lead to a decrease in intraocular pressure and a reduction in seizure activity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-imidazol-1-yl-N-phenylbenzamide in lab experiments include its potency and specificity for certain enzymes. However, its use is limited by the potential for off-target effects and toxicity.

Future Directions

For research on 4-imidazol-1-yl-N-phenylbenzamide include the development of more potent and selective inhibitors of target enzymes. Additionally, the compound's potential for use in combination therapies and its effects on other physiological processes warrant further investigation. Finally, the compound's potential for use in the treatment of various diseases, including cancer and neurological disorders, should be explored.

Synthesis Methods

The synthesis of 4-imidazol-1-yl-N-phenylbenzamide involves the reaction of 4-(4-chlorophenyl) imidazole with N-phenylbenzamide in the presence of a catalyst. The reaction is carried out under controlled conditions, and the yield of the product is optimized by varying the reaction parameters.

Scientific Research Applications

4-imidazol-1-yl-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of certain enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their inhibition has been shown to have potential anti-cancer effects. CAs, on the other hand, are involved in the regulation of pH in various physiological processes and have been implicated in various diseases, including glaucoma and epilepsy.

properties

IUPAC Name

4-imidazol-1-yl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(18-14-4-2-1-3-5-14)13-6-8-15(9-7-13)19-11-10-17-12-19/h1-12H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHDPEGPHMMDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-imidazol-1-yl-N-phenylbenzamide

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